cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine
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Overview
Description
OTS193320 is a small molecule inhibitor that targets the enzyme suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone lysine-specific methyltransferase. This enzyme is involved in the methylation of histone H3 at lysine 9, which plays a crucial role in chromatin maintenance, DNA repair, and carcinogenesis . OTS193320 has shown promising results in preclinical studies, particularly in the context of cancer treatment, by decreasing global histone H3 lysine 9 tri-methylation levels and inducing apoptotic cell death in cancer cells .
Preparation Methods
OTS193320 is synthesized through a series of chemical reactions involving imidazo[1,2-a]pyridine compounds . The synthetic route typically involves the formation of the imidazo[1,2-a]pyridine core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity against SUV39H2 . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity . Industrial production methods for OTS193320 would likely involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
OTS193320 undergoes several types of chemical reactions, primarily focusing on its interaction with SUV39H2 . The compound inhibits the methyltransferase activity of SUV39H2, leading to a reduction in histone H3 lysine 9 tri-methylation levels . This inhibition triggers apoptotic cell death in cancer cells . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the imidazo[1,2-a]pyridine core . The major products formed from these reactions are the demethylated histone proteins and apoptotic cancer cells .
Scientific Research Applications
OTS193320 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the role of histone methylation in gene regulation and chromatin dynamics . In biology, it is used to investigate the mechanisms of DNA repair and chromatin maintenance . In medicine, OTS193320 has shown potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs like doxorubicin . The compound has been shown to sensitize cancer cells to doxorubicin by reducing the levels of phosphorylated H2AX, a marker of DNA damage . In industry, OTS193320 could be used in the development of novel cancer therapies and as a research tool for drug discovery .
Mechanism of Action
OTS193320 exerts its effects by inhibiting the methyltransferase activity of SUV39H2 . This inhibition leads to a decrease in global histone H3 lysine 9 tri-methylation levels, which in turn triggers apoptotic cell death in cancer cells . The molecular targets of OTS193320 include the SUV39H2 enzyme and histone H3 . The pathways involved in its mechanism of action include the DNA damage response pathway, as evidenced by the reduction in phosphorylated H2AX levels .
Comparison with Similar Compounds
OTS193320 is unique among SUV39H2 inhibitors due to its potent inhibitory activity and ability to induce apoptotic cell death in cancer cells . Similar compounds include other SUV39H2 inhibitors like OTS186935, which has also shown significant inhibition of tumor growth in preclinical studies . OTS193320 stands out due to its combination with doxorubicin, which results in a more pronounced reduction in cancer cell viability compared to either agent alone . Other similar compounds include DOT1L-specific methyltransferase inhibitors like EPZ004777 and EPZ-5676, which target different histone methyltransferases but share a similar mechanism of action in terms of inhibiting histone methylation and inducing cell death .
Properties
Molecular Formula |
C28H30ClN5O4 |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
4-N-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-1-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C28H30ClN5O4/c1-37-26-15-27(38-2)24(29)14-23(26)25-17-33-12-11-21(13-28(33)32-25)31-20-7-5-19(6-8-20)30-16-18-3-9-22(10-4-18)34(35)36/h3-4,9-15,17,19-20,30-31H,5-8,16H2,1-2H3 |
InChI Key |
LGYQCBXDHOTMJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)NC4CCC(CC4)NCC5=CC=C(C=C5)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
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